4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a complex organic compound that features a benzamide core with a sulfamoyl group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine. This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This is typically done by reacting the amine with cyclopentyl(methyl)sulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step is the coupling of the sulfamoylated benzodioxin with a benzamide derivative. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new therapeutic agents, particularly for diseases where sulfamoyl and benzodioxin functionalities are beneficial.
Biological Studies: The compound can be used to study the biological activity of sulfamoyl and benzodioxin derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions of similar compounds with biological targets.
Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The benzodioxin moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfamoyl groups, such as sulfanilamide, which are widely used as antibiotics.
Benzodioxins: Compounds like 1,4-benzodioxane, which are used in various medicinal chemistry applications.
Uniqueness
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is unique due to the combination of its sulfamoyl and benzodioxin functionalities. This combination can provide enhanced biological activity and specificity compared to compounds with only one of these groups.
Properties
IUPAC Name |
4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-23(17-4-2-3-5-17)29(25,26)18-9-6-15(7-10-18)21(24)22-16-8-11-19-20(14-16)28-13-12-27-19/h6-11,14,17H,2-5,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAHPGMRBFXZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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